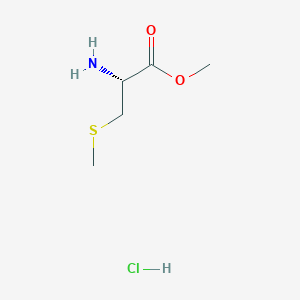

S-Methyl-L-cysteine methyl ester hydrochloride

Descripción general

Descripción

S-Methyl-L-cysteine methyl ester hydrochloride is a chemical compound derived from L-cysteine, an amino acid. It is commonly used in peptide synthesis and has various applications in scientific research, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized by reacting L-cysteine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

S-Methyl-L-cysteine methyl ester hydrochloride is widely used in scientific research due to its versatility:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound finds applications in the production of biodegradable polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism by which S-Methyl-L-cysteine methyl ester hydrochloride exerts its effects depends on its specific application. In peptide synthesis, it acts as an amino acid derivative that participates in peptide bond formation. In medicinal chemistry, its mechanism may involve interaction with biological targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways Involved:

Peptide Synthesis: Involves the formation of peptide bonds through amide bond formation.

Medicinal Chemistry: May target specific enzymes or receptors involved in disease pathways.

Comparación Con Compuestos Similares

L-Cysteine methyl ester hydrochloride: Similar to S-Methyl-L-cysteine methyl ester hydrochloride but without the S-methyl group.

L-Cysteine ethyl ester hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.

L-Cysteine dimethyl ester hydrochloride: Contains two methyl ester groups instead of one.

Uniqueness: this compound is unique due to the presence of the S-methyl group, which can influence its reactivity and biological activity compared to its counterparts.

Actividad Biológica

S-Methyl-L-cysteine methyl ester hydrochloride (SMC) is a derivative of the amino acid L-cysteine, known for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₉NO₂S

- Molecular Weight : 135.185 g/mol

- CAS Number : 1187-84-4

- Melting Point : ~240 °C (dec.)

- Boiling Point : 242.8 ± 30 °C at 760 mmHg

- Density : 1.2 ± 0.1 g/cm³

Antioxidant Activity

SMC acts as a substrate in the antioxidant system mediated by methionine sulfoxide reductase A (MSRA). It has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in various biological contexts.

Neuroprotective Effects

Research indicates that SMC possesses neuroprotective qualities. In animal studies, it has been shown to improve conditions associated with neurodegeneration by reducing oxidative damage and inflammation in neural tissues.

Anti-Obesity Effects

In vivo studies have indicated that SMC can attenuate metabolic syndrome symptoms, including obesity-related insulin resistance. For instance, administration of SMC at a dosage of 100 mg/kg in male Wistar rats resulted in decreased plasma glucose and insulin levels, alongside improved antioxidant enzyme activities .

The biological effects of SMC are attributed to several mechanisms:

- Reduction of Oxidative Stress : SMC enhances the activity of antioxidant enzymes like glutathione peroxidase and catalase while decreasing markers of oxidative stress such as malondialdehyde (MDA).

- Inflammation Modulation : It reduces levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .

- Insulin Sensitivity Improvement : SMC has been found to improve insulin sensitivity in models of high fructose-induced metabolic syndrome .

Case Studies and Experimental Evidence

A notable study conducted by Thomas et al. (2015) examined the effects of SMC on male Wistar rats fed a high-fructose diet. The study found:

- Control Group : Rats on standard chow showed stable metabolic parameters.

- High Fructose Diet Group : Significant increases in plasma glucose, insulin, and TNF-α were observed.

- SMC Treatment Group : Rats receiving SMC exhibited significant improvements in metabolic parameters, with reductions in plasma glucose and insulin levels compared to the high fructose group.

| Parameter | Control Group | High Fructose Diet | SMC Treatment (100 mg/kg) |

|---|---|---|---|

| Plasma Glucose (mg/dL) | 90 | 150 | 110 |

| Plasma Insulin (µU/mL) | 5 | 15 | 8 |

| TNF-α (pg/mL) | 10 | 30 | 15 |

| MDA (nmol/mL) | 1.5 | 4.5 | 2.5 |

| Glutathione Peroxidase Activity | Normal | Reduced | Increased |

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOBCPSLMYVDBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376764 | |

| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34017-27-1 | |

| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.